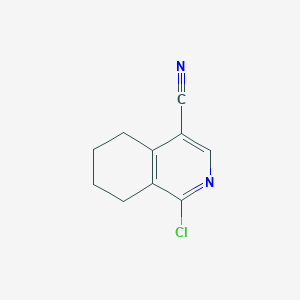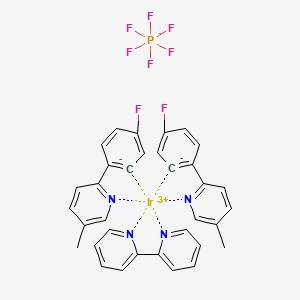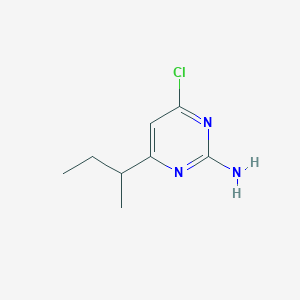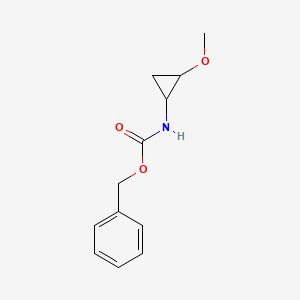
1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H9ClN2 It is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic lead compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be synthesized through the condensation of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions vary depending on the desired product. For instance, refluxing the reagents without a solvent for 3 hours yields 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene for 8 hours produces 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while reduction and oxidation reactions can produce different functionalized compounds.
Applications De Recherche Scientifique
1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It serves as a precursor for the synthesis of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. For example, some derivatives act as antineuroinflammatory agents by modulating inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the chlorine and carbonitrile groups.
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: A closely related compound with a chlorine atom at a different position.
5,6,7,8-Tetrahydroisoquinoline: Another derivative with different substituents.
Uniqueness
1-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
1-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c11-10-9-4-2-1-3-8(9)7(5-12)6-13-10/h6H,1-4H2 |
Clé InChI |
KOZYNNWKJBSDAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=CN=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)


![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)

![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)

![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)


![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)

